molecular formula C36H29ClN2O2S B2778362 1-(4-chlorophenyl)-5-({[(3-methylbenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole CAS No. 478033-27-1

1-(4-chlorophenyl)-5-({[(3-methylbenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole

Cat. No.: B2778362
CAS No.: 478033-27-1
M. Wt: 589.15
InChI Key: BRZPAAFRRLQJAU-FNTLCPBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-5-({[(3-methylbenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole is a useful research compound. Its molecular formula is C36H29ClN2O2S and its molecular weight is 589.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

TiCl4 Promoted Ring Expansion Reactions

A study by Harada et al. (1993) discussed the TiCl4 promoted ring expansion reactions of 5-hydroxymethyl-2-isoxazoline-2-oxide methanesulfonates possessing substituted phenyl rings. This work might be relevant in understanding the reactivity and potential transformations of complex indole derivatives under specific conditions (Harada, Shimozono, Kaji, & Zen, 1993).

Structural Analysis and Interactions

Kumar et al. (2006) explored the structural analysis of ethyl 2-benzoyloxymethyl-5-methoxy-1-phenylsulfonyl-1H-indole-3-carboxylate. Their work provides insights into the molecular configuration and interactions within similar complex molecules (Kumar, Chinnakali, Ramesh, Mohanakrishnan, & Fun, 2006).

Anticancer Activity of Indapamide Derivatives

Yılmaz et al. (2015) synthesized indapamide derivatives demonstrating proapoptotic activity on melanoma cell lines, indicating the potential of similar structures for anticancer applications (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Novel Macroheterocycles Synthesis

Babu et al. (2007) reported on the synthesis of novel macroheterocycles containing phosphorus and nitrogen, showcasing the versatility of indole derivatives in the creation of new chemical entities (Babu, Srinivasulu, Prasad, & Raju, 2007).

Anti-inflammatory Activity of Indole Derivatives

Singh, Bhati, & Kumar (2008) synthesized and evaluated a series of indole derivatives for their anti-inflammatory activity, highlighting the pharmacological potential of such compounds (Singh, Bhati, & Kumar, 2008).

Properties

IUPAC Name

[(E)-[1-(4-chlorophenyl)-4-(4-methylphenyl)sulfanyl-2-phenyl-6,7-dihydroindol-5-yl]methylideneamino] 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H29ClN2O2S/c1-24-11-18-31(19-12-24)42-35-28(23-38-41-36(40)27-10-6-7-25(2)21-27)13-20-33-32(35)22-34(26-8-4-3-5-9-26)39(33)30-16-14-29(37)15-17-30/h3-12,14-19,21-23H,13,20H2,1-2H3/b38-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZPAAFRRLQJAU-FNTLCPBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C=NOC(=O)C6=CC=CC(=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)/C=N/OC(=O)C6=CC=CC(=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H29ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.